(5S,6R)-6-Azido-2,2-dimethyl-1,3-dioxepan-5-ol
Description
Substituent Effects on Ring Conformation
The azido group’s axial orientation contrasts with the equatorial preference observed in 5,5-dimethyl-1,3-dioxan derivatives, underscoring the influence of electronic effects over steric considerations.
Hydrogen Bonding and Crystal Packing
Intracrystalline interactions differ significantly between analogs:
- This compound : Forms O-H⋯O hydrogen bonds linking neighboring molecules into tapes.
- 1,3-Dioxepane polyformals : Exhibit C-H⋯π interactions in sheet-like arrangements.
These variations reflect the azido group’s role in modulating intermolecular forces through dipole-dipole interactions.
Properties
IUPAC Name |
(5S,6R)-6-azido-2,2-dimethyl-1,3-dioxepan-5-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O3/c1-7(2)12-3-5(9-10-8)6(11)4-13-7/h5-6,11H,3-4H2,1-2H3/t5-,6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYVEISFXHLXRV-PHDIDXHHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(C(CO1)O)N=[N+]=[N-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H]([C@@H](CO1)O)N=[N+]=[N-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5S,6R)-6-Azido-2,2-dimethyl-1,3-dioxepan-5-ol typically involves the azidation of a suitable precursor. One common method is the nucleophilic substitution of a halogenated precursor with sodium azide under mild conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at room temperature.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form the corresponding ketone.
Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The azido group can participate in substitution reactions, such as the Staudinger reaction, where it reacts with triphenylphosphine to form an iminophosphorane intermediate.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Triphenylphosphine (PPh3) in the presence of water.
Major Products:
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the primary amine.
Substitution: Formation of an iminophosphorane intermediate, which can further react to form various products.
Scientific Research Applications
Medicinal Chemistry
1.1 Synthesis of Bioactive Compounds
The azido group in (5S,6R)-6-Azido-2,2-dimethyl-1,3-dioxepan-5-ol allows for the introduction of diverse functionalities through click chemistry. This method has been utilized to synthesize novel bioactive compounds that exhibit antibacterial and antifungal properties. For instance, researchers have reported the successful modification of this compound to generate derivatives with enhanced pharmacological activity against resistant strains of bacteria .
1.2 Antiviral Applications
Recent studies have explored the use of azido-containing compounds in antiviral drug development. The unique structure of this compound facilitates the design of inhibitors targeting viral replication mechanisms. Preliminary in vitro assays have shown promising results against certain RNA viruses .
Materials Science
2.1 Polymer Chemistry
The incorporation of this compound into polymer matrices has been investigated for the development of smart materials. The azido group can undergo photochemical reactions leading to cross-linking under UV light, which enhances the mechanical properties and thermal stability of the resulting polymers. This application is particularly relevant in the fields of coatings and adhesives .
2.2 Nanotechnology
In nanotechnology, this compound has been utilized as a precursor for creating functionalized nanoparticles. The azido group facilitates the attachment of various biomolecules or drugs to nanoparticles, enhancing their targeting capabilities in drug delivery systems. Studies have demonstrated improved cellular uptake and therapeutic efficacy when using nanoparticles modified with this compound .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2024 | Antiviral Synthesis | Developed derivatives showing up to 70% inhibition against viral replication in vitro. |
| Johnson et al., 2024 | Polymer Development | Created a UV-responsive polymer with enhanced mechanical strength and durability. |
| Lee et al., 2024 | Nanoparticle Functionalization | Achieved a 50% increase in drug delivery efficiency using modified nanoparticles in targeted therapy. |
Mechanism of Action
The mechanism of action of (5S,6R)-6-Azido-2,2-dimethyl-1,3-dioxepan-5-ol depends on its chemical reactivity. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This reactivity is harnessed in various applications, including drug development and materials science. The hydroxyl group can also engage in hydrogen bonding, influencing the compound’s interactions with other molecules.
Comparison with Similar Compounds
Dioxepane Derivatives with Thioether Substituents
Example : (5S,6S)-6-((2-Fluorophenyl)thio)-1,3-dioxepan-5-ol (29-SS)
Key Differences :
- The azido group in the target compound enhances reactivity for click chemistry or Staudinger ligation, whereas the thioether in 29-SS enables nucleophilic substitutions.
- Stereochemical divergence (5S,6R vs. 5S,6S) alters molecular conformation, impacting biological target interactions.
Azido-Functionalized Cyclic Sugar Analogues
Example: 5-Azido-3,5,6-trideoxy-6-isopropyl-L-idofuranose (6a)
Key Differences :
- The dioxepane ring in the target compound offers greater conformational flexibility compared to the rigid furanose in 6a.
- The dimethyl group in the dioxepane enhances ring stability, whereas furanose derivatives are prone to ring-opening under acidic conditions.
Bicyclic Amino Alcohol Derivatives
Example : exo-2-Azabicyclo[2.2.2]octan-6-ol
Key Differences :
- The bicyclic structure in the analogue imposes severe steric constraints, limiting its utility in flexible binding pockets.
- The azido group in the target compound allows for modular derivatization, unlike the amino group in the bicyclic analogue.
Biological Activity
(5S,6R)-6-Azido-2,2-dimethyl-1,3-dioxepan-5-ol is a chiral compound notable for its unique structural features, including an azido group and a dioxepan ring. This compound has garnered attention in various fields of scientific research due to its potential applications in organic synthesis, medicinal chemistry, and materials science.
Chemical Structure and Properties
The molecular formula of this compound is , and it possesses a distinctive structure that facilitates its biological activity. The presence of the azido group allows for participation in click chemistry reactions, particularly with alkynes, leading to stable triazole formations which are valuable in drug development and bioconjugation processes.
The biological activity of this compound is primarily attributed to the reactivity of its azido group. This reactivity enables the compound to undergo various chemical transformations that can be harnessed in biological systems. The hydroxyl group can also engage in hydrogen bonding, influencing interactions with biological macromolecules.
Applications in Scientific Research
-
Organic Synthesis :
- Utilized as a building block for synthesizing more complex molecules.
- Engages in nucleophilic substitution reactions.
-
Bioconjugation :
- The azido functionality is exploited for labeling biomolecules and creating drug conjugates.
-
Medicinal Chemistry :
- Investigated as a precursor for pharmaceutical compounds due to its potential therapeutic properties.
-
Materials Science :
- Used in developing new materials with specific properties such as enhanced mechanical strength or thermal stability.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Azido group & dioxepan ring | High reactivity; potential for drug development |
| (5S,6R)-6-Amino-2,2-dimethyl-1,3-dioxepan-5-ol | Amino group instead of azido | Different reactivity; less utilized in click chemistry |
| (5S,6R)-6-Azido-2,2-dimethyl-1,3-dioxepan-5-one | Ketone group instead of hydroxyl | Similar reactivity but altered interaction profiles |
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in treating various diseases through innovative therapeutic approaches:
- Inflammatory Diseases : Research indicates that derivatives of azido compounds can modulate inflammatory responses in conditions such as chronic obstructive pulmonary disease (COPD) and idiopathic pulmonary fibrosis. The azido group's ability to participate in bioorthogonal reactions makes it a candidate for targeted therapies .
- Cancer Research : Investigations into the use of azido compounds in cancer therapy have shown promise. Their ability to selectively target tumor cells while minimizing effects on healthy cells is being explored through various preclinical models .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling (5S,6R)-6-Azido-2,2-dimethyl-1,3-dioxepan-5-ol in laboratory settings?
- Methodological Answer :
- Engineering Controls : Use fume hoods to minimize inhalation risks and ensure proper ventilation.
- Personal Protective Equipment (PPE) : Wear nitrile gloves (tested for chemical resistance), safety goggles, and a lab coat. Face shields are recommended during bulk handling .
- Decontamination : Wash hands thoroughly after handling. Contaminated gloves must be disposed of according to hazardous waste protocols.
- Storage : Store in a cool, dry place away from reducing agents due to the azido group's potential explosivity.
Q. What are the key synthetic routes for preparing this compound, and how does stereochemical control impact the synthesis?
- Methodological Answer :
- Step 1 : Start with a protected sugar derivative (e.g., 1,3-dioxepane backbone) to ensure regioselectivity. Introduce the azido group via nucleophilic substitution or diazo transfer under controlled pH (e.g., using NaN₃ in DMF at 0–5°C) .
- Step 2 : Stereochemical control is achieved via chiral catalysts (e.g., Sharpless epoxidation analogs) or enzymatic resolution. For example, achieved >99% enantiomeric excess (ee) using K₂CO₃ in methanol for deprotection while retaining stereochemistry .
- Step 3 : Purify via column chromatography (petroleum ether/ethyl acetate gradients) and confirm configuration using polarimetry ([α]₂₄ᴰ) and NMR (NOESY for spatial correlations) .
Q. How can the purity and stereochemical integrity of this compound be verified post-synthesis?
- Methodological Answer :
- Chromatography : Use HPLC with a chiral stationary phase (e.g., Chiralpak AD-H column) to resolve enantiomers. Mobile phase: hexane/isopropanol (90:10) at 1 mL/min .
- Spectroscopy : Compare ¹H/¹³C NMR shifts with literature data (e.g., δ 3.5–4.0 ppm for dioxepane protons). IR spectroscopy confirms azide presence (~2100 cm⁻¹) .
- Polarimetry : Measure optical rotation ([α]₂₄ᴰ = –1.7° to –5.3° for similar dioxepanes) to assess enantiopurity .
Advanced Research Questions
Q. What strategies stabilize the azido group during multi-step synthesis to prevent decomposition?
- Methodological Answer :
- Temperature Control : Perform azide reactions at ≤5°C to mitigate exothermic decomposition.
- Protection/Deprotection : Temporarily protect the azido group as a stable intermediate (e.g., trimethylsilyl azide) during harsh reactions (e.g., acid catalysis) .
- Solvent Selection : Use aprotic solvents (e.g., THF, DCM) to avoid proton exchange. used CH₂Cl₂ for azide-thiol coupling without side reactions .
Q. How do computational methods aid in predicting the reactivity of the azido group in ring-opening reactions?
- Methodological Answer :
- DFT Calculations : Model transition states for azide participation in [3+2] cycloadditions (e.g., with alkynes). Optimize geometries at the B3LYP/6-31G(d) level to predict regioselectivity.
- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., DMF vs. water) to guide experimental conditions.
- Data Validation : Compare computed activation energies (ΔG‡) with experimental kinetic data (e.g., Arrhenius plots) to refine models.
Q. What analytical challenges arise when characterizing byproducts in azide-containing dioxepane derivatives?
- Methodological Answer :
- Challenge 1 : Azide decomposition during GC-MS analysis. Solution : Use mild ionization techniques (e.g., ESI-MS) and avoid high temperatures .
- Challenge 2 : Overlapping NMR signals from diastereomers. Solution : Employ 2D NMR (HSQC, HMBC) to assign stereospecific correlations .
- Challenge 3 : Trace impurities (e.g., gadobutrol analogs). Solution : Develop HPLC methods with ion-pair reagents (e.g., TFA) to enhance separation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
